Endosulfan alcohol

描述

Endosulfan alcohol, also known as endosulfan diol, is a metabolite of the organochlorine insecticide endosulfan. It is formed through the hydrolysis of endosulfan and is considered to be less toxic than its parent compound. Endosulfan has been widely used in agriculture to control pests, but due to its environmental persistence and potential health risks, its use has been restricted or banned in many countries.

准备方法

Synthetic Routes and Reaction Conditions

Endosulfan alcohol is primarily produced through the biotransformation of endosulfan by microorganisms. For instance, certain species of the blue-green algae Anabaena can convert endosulfan into endodiol under controlled conditions . The reaction typically involves the hydrolysis of endosulfan in an alkaline medium, which facilitates the breakdown of the cyclic sulfite diester group in endosulfan to form endodiol .

Industrial Production Methods

Industrial production of endodiol is not common due to its status as a metabolite rather than a primary chemical product. the bioremediation processes involving microbial degradation of endosulfan can be scaled up for industrial applications. This involves the use of bioreactors where conditions such as pH, temperature, and nutrient availability are optimized to enhance the microbial activity and production of endodiol .

化学反应分析

Chemical Identity of Endosulfan Alcohol

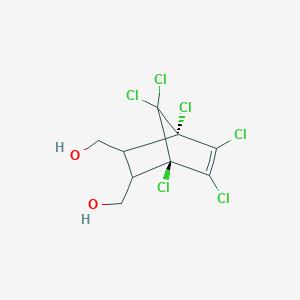

Molecular formula : C₉H₆Cl₆O₂

Molecular weight : 360.9 g/mol

CAS Registry Number : 2157-19-9

Structure : Bicyclic chlorinated hydrocarbon with two hydroxyl groups (PubChem CID 92170 ).

Hydrolysis and Formation Pathways

This compound primarily forms through alkaline hydrolysis of endosulfan isomers (α- and β-endosulfan) or via microbial action:

Table 1: Hydrolysis Conditions and Products

| Substrate | pH | Temperature | Major Product | Minor Products | Source |

|---|---|---|---|---|---|

| α/β-endosulfan | >8.0 | 20–25°C | This compound | Endosulfan ether, SO₂ | |

| Endosulfan sulfate | 7.5 | 30°C | This compound | Endosulfan lactone |

Key findings:

-

Hydrolysis at pH >8.0 converts >90% of endosulfan to the alcohol form .

-

Stability decreases in acidic conditions, favoring lactone or ether derivatives .

Microbial Degradation Pathways

This compound undergoes further biotransformation via soil and aquatic microorganisms:

Table 2: Microbial Degradation Pathways

Notable observations:

-

Endosulfan hydroxycarboxylate is a terminal product under aerobic conditions .

-

Degradation rates depend on microbial consortia and soil pH (optimal at 6.5–7.5) .

Reductive Dechlorination Reactions

This compound reacts with zero-valent metals (ZVMs), leading to sequential chlorine loss:

Table 3: Reductive Dechlorination by ZVMs

| Metal | Reaction Conditions | Products (Cl Loss) | Toxicity Reduction | Source |

|---|---|---|---|---|

| Nano-ZVI | pH 3–5, 25°C | 1–3 Cl atoms | 40–60% | |

| Mg⁰ | pH 9–11, 50°C | 1–6 Cl atoms | 70–90% |

Mechanistic insights:

-

Electron transfer at the metal surface drives dechlorination .

-

This compound derivatives with ≤3 Cl atoms show enhanced biodegradability .

Oxidation and Secondary Metabolites

Oxidative pathways yield less persistent but structurally complex products:

Table 4: Oxidation Products

| Oxidizing Agent | Conditions | Major Product | Minor Product | Source |

|---|---|---|---|---|

| O₃ | Aqueous phase | Endosulfan lactone | Hydroxycarboxylate | |

| OH radicals | Atmospheric | Chlorinated carbonyls | CO₂, HCl |

-

Endosulfan lactone is resistant to further oxidation under ambient conditions .

-

Atmospheric OH radical reactions exhibit slow kinetics (: 3–12 months) .

Abiotic Transformation in Soil

Non-enzymatic reactions dominate in alkaline or iron-rich soils:

Key Data:

-

Half-life in sterile soil : 12.5 weeks (vs. 1.1 weeks in microbial-active soil) .

-

Major pathway : Conversion to endosulfan sulfate via Fe³⁺-catalyzed oxidation .

Environmental and Toxicological Implications

-

Reduced bioaccumulation : Dechlorinated products exhibit lower log (2.1–3.0 vs. 3.6 for parent compound) .

-

Toxicity profile : this compound is 10x less acutely toxic than α-endosulfan (LD₅₀: 1,800 mg/kg vs. 18 mg/kg in rats) .

This synthesis integrates multidisciplinary findings to elucidate this compound’s reactivity, emphasizing its role in environmental detoxification processes.

科学研究应用

Agricultural Applications

Endosulfan alcohol is primarily recognized for its role in pest management. It acts as an insecticide and acaricide, targeting a wide range of pests in various crops.

Formulation and Efficacy

- Ultra Low Volume (ULV) Formulations : Research indicates that this compound can be effectively incorporated into ULV formulations. These formulations require less water and can provide better coverage on crops while reducing the risk of pesticide drift .

- Target Pests : It is particularly effective against pests such as Helicoverpa spp., which are notorious for damaging cotton crops . The efficacy of this compound in controlling these pests has been demonstrated through various field trials.

Case Study: Cotton Crop Management

In a study conducted in Australia, different formulations of endosulfan were tested on cotton plants to evaluate their effectiveness against pest infestations. Results indicated that formulations with a higher concentration of beta-endosulfan (and consequently this compound) showed improved pest control compared to those with higher alpha-endosulfan content .

Toxicological Insights

This compound also plays a critical role in toxicological studies, particularly concerning its health effects and environmental persistence.

Health Effects

- Toxicity Reports : Several case studies document acute poisoning incidents involving this compound. Symptoms reported include seizures, respiratory distress, and cardiovascular complications . For instance, a retrospective study on 52 cases of endosulfan poisoning highlighted severe neurological symptoms as common outcomes among affected individuals .

- Metabolism Studies : Research has shown that when administered to animals, this compound is metabolized into various byproducts, which can pose health risks if accumulated in the food chain .

Environmental Persistence

This compound's environmental impact has been studied extensively. It has been detected in water bodies and soil samples, raising concerns about its long-term ecological effects. A study along the Quequen Grande River watershed in Argentina revealed significant accumulation of endosulfan metabolites, including this compound, indicating its persistence in aquatic ecosystems .

Environmental Monitoring

This compound's presence in environmental samples has made it a subject of monitoring efforts aimed at assessing pesticide contamination.

Sampling Techniques

- Passive Sampling : Innovative passive sampling methods have been developed to monitor levels of this compound and other pesticides in water bodies. This approach allows for the continuous assessment of contaminant levels over time, providing valuable data for regulatory bodies .

Regulatory Implications

The detection of this compound in environmental samples has prompted discussions about regulatory measures to limit its use and mitigate its impact on human health and ecosystems. The European Union has already moved towards banning endosulfan due to its toxicity and persistence .

Data Summary

The following table summarizes key findings related to the applications and effects of this compound:

| Application Area | Key Findings |

|---|---|

| Agricultural Use | Effective against Helicoverpa spp.; ULV formulations enhance pest control efficiency |

| Toxicology | Acute poisoning cases report severe symptoms; metabolism studies show potential health risks |

| Environmental Monitoring | Detected in water samples; passive sampling techniques provide ongoing monitoring capabilities |

| Regulatory Actions | Movement towards banning due to toxicity concerns; implications for agricultural practices |

作用机制

The mechanism of action of endodiol primarily involves its formation through the hydrolysis of endosulfan. The hydrolysis reaction breaks down the cyclic sulfite diester group in endosulfan, resulting in the formation of endodiol. This process is facilitated by alkaline conditions and microbial enzymes . The molecular targets and pathways involved in the degradation of endosulfan to endodiol include the enzymatic activity of microorganisms such as Anabaena species .

相似化合物的比较

Endosulfan alcohol is similar to other metabolites of endosulfan, such as:

Endosulfan sulfate: A more toxic metabolite compared to endodiol.

Endosulfan ether: Another metabolite formed under specific conditions.

Uniqueness

This compound is unique in its relatively lower toxicity compared to other endosulfan metabolites. Its formation through hydrolysis makes it a key intermediate in the bioremediation of endosulfan-contaminated environments .

生物活性

Endosulfan alcohol is a metabolite of the pesticide endosulfan, which is an organochlorine compound widely used in agriculture. Understanding its biological activity is crucial due to its environmental persistence and potential health effects on humans and wildlife. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Endosulfan exists in two isomeric forms: α-endosulfan and β-endosulfan. Both forms can be metabolized into this compound and further into endosulfan sulfate, which is more toxic and stable in the environment. The half-life of β-endosulfan under aerobic conditions is approximately 28 days, while α-endosulfan can last up to 157 days . The metabolism of endosulfan varies across species, influencing its toxicity profile.

Toxicological Effects

Aquatic Toxicity : this compound exhibits significant toxicity to aquatic organisms. Studies have shown that it adversely affects fish and invertebrates by disrupting endocrine functions and impairing gill respiration, leading to hypoxia .

Neurotoxicity : Research indicates that this compound can lead to neurotoxic effects similar to those observed with ethanol exposure. A study comparing the neurotoxic effects of ethanol and endosulfan on Javanese medaka (Oryzias javanicus) and zebrafish (Danio rerio) found alterations in biochemical markers indicative of neurotoxicity .

Case Studies

Two notable cases of endosulfan poisoning among agricultural workers highlight the compound's severe health impacts:

- Case 1 : A fatal incident involving a farmer who mixed and applied endosulfan resulted in acute neurological symptoms and death. Autopsy revealed no significant anatomical abnormalities but indicated severe neurological impairment .

- Case 2 : Another case involved a worker who suffered permanent neurological damage following exposure during pesticide application. This case underscores the need for stringent safety measures when handling endosulfan .

Gene Expression Studies

Recent studies have investigated how endosulfan affects gene expression related to detoxification and stress responses in organisms such as the blue mussel (Pinctada acuta). Key findings include:

- Detoxification Genes : Exposure to non-lethal concentrations (1, 10, or 100 μg/L) of endosulfan resulted in increased expression of certain cytochrome P450 genes (e.g., cyp2u1), indicating activation of detoxification pathways even at low exposure levels .

- Stress Response Genes : The expression of heat shock proteins (HSPs), critical for cellular stress responses, was significantly altered. For instance, Hsp16.6 showed increased expression at lower concentrations but decreased at higher levels, suggesting a complex relationship between concentration and stress response activation .

Environmental Impact

This compound's persistence in the environment raises concerns about its long-term ecological effects. Its potential to bioaccumulate in aquatic food webs poses risks not only to target species but also to predators higher up the food chain.

Summary Table of Biological Effects

属性

CAS 编号 |

2157-19-9 |

|---|---|

分子式 |

C9H8Cl6O2 |

分子量 |

360.9 g/mol |

IUPAC 名称 |

[(1R,4S)-1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |

InChI |

InChI=1S/C9H8Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-4,16-17H,1-2H2/t3?,4?,7-,8+ |

InChI 键 |

GTSJHTSVFKEASK-WINLOITPSA-N |

SMILES |

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O |

手性 SMILES |

C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O |

规范 SMILES |

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O |

Key on ui other cas no. |

2157-19-9 |

Pictograms |

Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Endodiol is primarily formed through two main pathways:

- Biotransformation by microorganisms: Various soil microorganisms, including fungi, bacteria, and actinomycetes, can metabolize endosulfan. A significant number of these microorganisms degrade endosulfan into endodiol through hydrolysis of the ester bond. [] Studies have identified specific species like Pseudomonas aeruginosa [, ] and Anabaena sp. PCC 7120 [] that efficiently convert endosulfan to endodiol.

- Abiotic hydrolysis: Endodiol can also be formed through the abiotic hydrolysis of endosulfan isomers (endosulfan-1 and endosulfan-2) in the environment. This hydrolysis process, involving two successive attacks by OH- ions, is influenced by pH and temperature. []

ANone: Yes, ultraviolet (UV) irradiation of endosulfan isomers in thin films has been shown to produce endodiol as a major product. [] This photodecomposition process contributes to the degradation of endosulfan in the environment.

ANone: Research suggests that endodiol can be further degraded by microorganisms. For example, a Bacillus subtilis strain has been isolated and characterized for its ability to degrade both endosulfan and endodiol. [] Further studies are needed to fully elucidate the degradation pathways and the microorganisms involved.

ANone: While endodiol is considered less toxic than endosulfan, it's crucial to acknowledge that some studies have identified it as a potential endocrine disruptor. Further research is needed to fully assess its long-term ecological and health impacts.

ANone: Yes, UV irradiation of endodiol can lead to the formation of endosulfan α-hydroxy ether and other unidentified compounds. [] This highlights the complexity of endosulfan degradation and the potential formation of various metabolites with differing toxicity profiles.

ANone: Several analytical methods are employed for the identification and quantification of endodiol:

- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used due to its high sensitivity and selectivity. [, ] It allows for the separation and identification of endodiol from other compounds in complex matrices like soil and urine.

- Gas chromatography with electron capture detection (GC-ECD): This method, often employed in conjunction with derivatization techniques like silylation or acetylation, enables sensitive detection and quantification of endodiol. []

ANone: The analysis of endodiol in environmental samples, such as soil and water, presents challenges due to its relatively low concentrations and the presence of other interfering compounds. Efficient extraction and pre-concentration techniques, like ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME), are often necessary to improve detection limits. []

ANone: Researchers utilize radiolabeled endosulfan (e.g., ¹⁴C-labeled) to track its uptake, translocation, and metabolism within plants. [, ] Studies on bean plants have demonstrated the uptake and translocation of endosulfan and its metabolites, including endodiol, from treated soil to aerial parts. []

ANone: Yes, research has investigated the use of hairy root cultures (HRs), which are characterized by their rapid growth and high metabolic capacity, for the removal of endosulfan and its metabolites from water. Studies have shown that HRs of certain edible species, including Brassica napus, Raphanus sativus, and Capsicum annuum, can effectively remove endosulfan and accumulate endodiol and other metabolites. []

ANone: Yes, researchers have investigated the use of surfactants like Tween 80 to enhance the biodegradation of endosulfan. Adding Tween 80 to soil was found to increase the solubility and consequently the biodegradation rate of endosulfan by Pseudomonas aeruginosa. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。